molecular formula C21H23N3O3S B15025952 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetamide

Cat. No.: B15025952
M. Wt: 397.5 g/mol
InChI Key: XCGNSCVQZBPAQY-ZVHZXABRSA-N
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Description

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a cyclohepta[b]thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the cyclohepta[b]thiophene core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring the reaction progress and product purification.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyano and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE: Similar structure but lacks the methoxyphenyl group.

    N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE: Contains a different substituent at the amide position.

Uniqueness

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C21H23N3O3S/c1-14(15-8-10-16(26-2)11-9-15)24-27-13-20(25)23-21-18(12-22)17-6-4-3-5-7-19(17)28-21/h8-11H,3-7,13H2,1-2H3,(H,23,25)/b24-14+

InChI Key

XCGNSCVQZBPAQY-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NOCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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